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Introduction

Pemigatinib (INCB054828) is a potent and selective inhibitor of the fibroblast growth factor
receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1]
Genetic alterations in FGFR genes, particularly FGFR3, are common drivers in bladder cancer,
making it a promising therapeutic target.[2] This technical guide provides a comprehensive
overview of the in vitro efficacy of pemigatinib on bladder cancer cell lines, detailing its impact
on cell viability, apoptosis, and cell cycle progression. The information herein is intended to
support further research and drug development efforts in the field of bladder cancer
therapeutics.

Core Efficacy Data

The in vitro effects of pemigatinib have been evaluated in bladder cancer cell lines known to
harbor FGFR3 alterations, such as RT-112 and RT-4, both of which have an FGFR3-TACC3
fusion.[3][4]

Cell Viability and Growth Inhibition

Pemigatinib demonstrates potent inhibition of cell growth in bladder cancer cell lines with
FGFR3 fusions. The concentration required to inhibit growth by 50% (GI50) has been
determined for the following cell lines:
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Cell Line FGFR Alteration Mean GI50 * S.D. (nM)
RT-112 FGFR3-TACCS fusion 73
RT-4 FGFR3-TACC3 fusion 12

Table 1: Growth Inhibition
(GI150) of Pemigatinib in
Bladder Cancer Cell Lines.[3]

In the RT-112 cell line, treatment with 100 nM pemigatinib resulted in a significant reduction in
cell viability. After 24 hours, viability was reduced by approximately 25%, and this effect was
more pronounced after 48 hours, with a reduction of 40-60%.[5]

Cell Cycle Analysis

Pemigatinib has been shown to induce G1 phase cell cycle arrest in the RT-112 bladder
cancer cell line. Treatment with 100 nM pemigatinib led to a significant increase in the
percentage of cells in the G1 phase after 48 hours.[5]

% of Cells in G1

Cell Line Treatment Time Point

Phase (Approx.)
RT-112 Untreated 48h ~55%
RT-112 100 nM Pemigatinib 48h ~65%

Table 2: Effect of
Pemigatinib on Cell
Cycle Progression in
RT-112 Cells.[5]

Apoptosis Induction

While pemigatinib induces a strong cytostatic effect through cell cycle arrest, its induction of
apoptosis in the RT-112 bladder cancer cell line was not significant at the tested concentrations
and time points.[5] However, increased expression of calreticulin (CRT) was observed in RT-
112 cells after 48 hours of treatment, which can be a marker of cellular stress.[5]
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Signaling Pathways Affected by Pemigatinib

Pemigatinib exerts its effects by inhibiting the FGFR signaling cascade. Upon binding to
FGFR, it blocks the phosphorylation of downstream signaling molecules, primarily impacting
the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and
differentiation.[4] In the RT-112 bladder cancer cell line, pemigatinib treatment has been
shown to modulate AKT signaling.[5] In the RT-4 cell line, treatment with pemigatinib strongly
suppresses the phosphorylation of FRS2, a key substrate of FGFR, and the downstream
effector ERK.[4]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b609903?utm_src=pdf-body
https://www.benchchem.com/product/b609903?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://www.benchchem.com/product/b609903?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10504800/
https://www.benchchem.com/product/b609903?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7313537/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

FGF Ligand

Binds

Plasma Mlembrane

7

Phgsphorylates Inhibits

[ntracellular|Space
4

Cell Proliferation,
Survival, Differentiation

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start:
Bladder Cancer Cell Lines
(e.g., RT-112, RT-4)

Treat with
| (various concentrations and time points) |

Cell Viability Assay Cell Cycle Analysis Apoptosis Assay Western Blotting
(MTT) (Propidium lodide Staining) (Annexin V/PI Staining) (p-FRS2, p-ERK, p-AKT)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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